2-Bromo-N-(3-nitrophenyl)butanamide
Description
2-Bromo-N-(3-nitrophenyl)butanamide is an organic compound with the molecular formula C10H11BrN2O3 It is a derivative of butanamide, featuring a bromine atom and a nitrophenyl group
Properties
IUPAC Name |
2-bromo-N-(3-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-9(11)10(14)12-7-4-3-5-8(6-7)13(15)16/h3-6,9H,2H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNRUIOSJLUXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-nitrophenyl)butanamide typically involves the bromination of N-(3-nitrophenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of N-(3-nitrophenyl)butanamide derivatives with different substituents.
Reduction: Formation of 2-Bromo-N-(3-aminophenyl)butanamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(3-nitrophenyl)butanamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-nitrophenyl)butanamide is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine and nitrophenyl groups may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-nitrophenyl)butanamide
- 2-Bromo-N-(2-nitrophenyl)butanamide
- 2-Chloro-N-(3-nitrophenyl)butanamide
Comparison
Compared to its analogs, 2-Bromo-N-(3-nitrophenyl)butanamide may exhibit unique reactivity and biological activity due to the specific positioning of the bromine and nitrophenyl groups. This positioning can influence the compound’s electronic properties and steric interactions, making it a valuable compound for targeted research applications.
Biological Activity
2-Bromo-N-(3-nitrophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
The compound features a bromine atom and a nitro group attached to a phenyl ring, along with a butanamide functional group. This unique combination of functional groups contributes to its chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to the following mechanisms:
- Enzyme Inhibition : The bromine atom and the nitro group can interact with active sites of enzymes, potentially leading to covalent modifications or competitive inhibition.
- Redox Activity : The nitro group can undergo reduction reactions within biological systems, which may contribute to its antimicrobial properties by inducing oxidative stress in microbial cells .
Antimicrobial Properties
Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity. The presence of the nitro group in this compound likely contributes to its efficacy against various pathogens, including bacteria and fungi. Nitro compounds are known to disrupt cellular functions through redox reactions, leading to cell death .
Anti-inflammatory Effects
Studies have shown that similar compounds can modulate inflammatory responses. For instance, certain derivatives have been found to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro compounds, including this compound. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
- Inflammation Modulation : In vitro experiments demonstrated that this compound reduced the expression of inflammatory markers in human cell lines exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
